Disulfo-ICG-DBCO (disodium)
Description
Evolution of Bioorthogonal Chemical Strategies in Molecular Research
The concept of bioorthogonal chemistry was introduced in the early 2000s by Carolyn R. Bertozzi and has since become a cornerstone of chemical biology. wikipedia.orgchempep.comnobelprize.org The first of its kind was the Staudinger ligation, a reaction between azides and phosphines. pcbiochemres.comacs.org This pioneering work laid the foundation for a new generation of chemical tools for biological discovery.
Over the years, the field has seen the development of a diverse toolbox of bioorthogonal reactions. A significant milestone was the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which is known for its high efficiency and specificity. news-medical.netacs.org However, the cytotoxicity of the copper catalyst limited its application in living cells. wikipedia.orgcas.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic metal catalyst. wikipedia.orgcas.org Other notable bioorthogonal reactions include tetrazine ligation, oxime and hydrazone formations, and photo-inducible reactions. wikipedia.orgnih.govescholarship.org
The evolution of these strategies has been driven by the need for faster, more selective, and more biocompatible reactions for studying dynamic processes in living organisms. numberanalytics.comnih.gov These advancements were recognized with the 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bioorthogonal chemistry. wikipedia.orgnih.gov
Principles of Bioorthogonal Ligation for Biological Systems
For a chemical reaction to be considered bioorthogonal, it must adhere to a strict set of principles:
Selectivity: The reaction must be highly selective, targeting only the desired functional groups without cross-reacting with the vast array of other molecules present in a biological system. nih.govnumberanalytics.com
Biocompatibility: The reactants and the resulting covalent bond must be non-toxic and not disrupt the normal functions of the cell. chempep.comnumberanalytics.com The reaction must also proceed efficiently under physiological conditions, including neutral pH and body temperature. chempep.comnih.gov
Kinetics: The reaction must be fast enough to label biomolecules before they are metabolized or cleared from the system, even at low concentrations. wikipedia.orgnih.gov
Orthogonality: The reactive partners should not interact with or be affected by the native biochemical processes occurring within the living system. pcbiochemres.comeurjchem.com
These principles ensure that bioorthogonal reactions can be used to study biological processes with minimal perturbation. chempep.com
Role of Fluorescent Probes in Advanced Biomedical Research
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. nih.gov This property makes them invaluable tools in biomedical research for visualizing and quantifying biological molecules and processes. nih.govresearchgate.net
The use of fluorescent probes offers several advantages over other imaging techniques, including high sensitivity, non-invasiveness, and the ability to provide real-time information about dynamic cellular events. nih.govresearchgate.net Small organic fluorescent probes, in particular, have become essential for studying the localization and quantity of molecules without the need for genetic engineering. nih.govresearchgate.net
A significant area of development is in near-infrared (NIR) fluorescent probes, which operate in a spectral window (roughly 700-1700 nm) where biological tissues are more transparent. acs.orgacs.orgnih.gov This allows for deeper tissue penetration and reduced background autofluorescence, leading to a better signal-to-noise ratio in in vivo imaging. acs.orgacs.org Indocyanine green (ICG), an FDA-approved NIR dye, is a well-known example. mdpi.comiris-biotech.dethno.org Activatable probes, which only become fluorescent after reacting with a specific target, further enhance imaging contrast and specificity. mdpi.com
Contextualizing Disulfo-ICG-DBCO (Disodium) within the Bioorthogonal Fluorescent Probe Landscape
Disulfo-ICG-DBCO (disodium) is a specialized fluorescent probe that combines the properties of an NIR dye with a bioorthogonal reactive group. medchemexpress.com It is a derivative of indocyanine green (ICG) that has been modified with two sulfonate groups and a dibenzocyclooctyne (DBCO) group. medchemexpress.comvulcanchem.com
The core of the molecule is the ICG structure, which provides the near-infrared fluorescence properties. iris-biotech.devulcanchem.com The two sulfonate groups enhance the molecule's solubility in aqueous environments, which is crucial for biological applications. vulcanchem.com
The key to its bioorthogonal functionality is the DBCO group. iris-biotech.devulcanchem.com DBCO is a strained alkyne that readily reacts with azide-functionalized molecules via the copper-free click chemistry reaction, SPAAC. vulcanchem.comlumiprobe.com This allows for the specific and covalent attachment of the ICG dye to biomolecules that have been metabolically labeled with an azide (B81097) group. nih.gov
For example, researchers have used this strategy to label bacteria. By introducing an azide-containing sugar, 3-azido-d-alanine (B7909828) (d-AzAla), into the bacterial cell wall synthesis pathway, the bacteria become "tagged" with azides. vulcanchem.comnih.gov The subsequent introduction of Disulfo-ICG-DBCO leads to a specific reaction, effectively coating the bacteria with the fluorescent probe. medchemexpress.comnih.gov This enables researchers to detect and image bacterial infections. vulcanchem.comnih.gov
Table 1: Key Properties of Disulfo-ICG-DBCO (Disodium)
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C63H62N4Na2O11S3 | vulcanchem.comconfluore.com |
| Fluorescence | Near-infrared (NIR) | iris-biotech.devulcanchem.com |
| Bioorthogonal Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | vulcanchem.com |
| Reactive Group | Dibenzocyclooctyne (DBCO) | iris-biotech.devulcanchem.com |
| Solubility Enhancement | Dual sulfonic acid groups | vulcanchem.com |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Disulfo-ICG-DBCO (disodium) | Disulfo-ICG-DBCO |
| Indocyanine Green | ICG |
| Dibenzocyclooctyne | DBCO |
Structure
2D Structure
Properties
Molecular Formula |
C63H62N4Na2O11S3 |
|---|---|
Molecular Weight |
1193.4 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |
InChI Key |
QLZODLSGAUUYFR-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Structural and Functional Design of Disulfo Icg Dbco Disodium
Constituent Components and Their Academic Significance
Indocyanine Green (ICG) as a Near-Infrared Fluorescent Scaffold
Indocyanine Green (ICG) is a tricarbocyanine dye that exhibits fluorescence in the near-infrared spectrum. mdpi.comgoogle.com This property makes it highly valuable for in vivo imaging, as NIR light can penetrate biological tissues more deeply with less scattering compared to visible light. mdpi.com
ICG's photoluminescent properties are central to its application in medical imaging. mdpi.com It absorbs light in the NIR range, typically around 780-800 nm, and emits fluorescence at a longer wavelength, with a peak around 810-820 nm. mdpi.comrndsystems.comiris-biotech.de This process begins with the absorption of photons, which excites the electrons in the polymethine chain of the ICG molecule to a higher energy state. mdpi.com As the electrons return to their ground state, they release energy in the form of fluorescent light. mdpi.com The fluorescence intensity and spectral characteristics of ICG can be influenced by its concentration and the surrounding solvent environment. nih.govresearchgate.net In aqueous solutions at high concentrations, ICG tends to form aggregates, which can alter its absorption and emission spectra. mdpi.comnih.gov
Table 1: Photophysical Properties of Indocyanine Green (ICG)
| Property | Value |
| Excitation Maximum (λex) | ~787 nm rndsystems.com |
| Emission Maximum (λem) | ~815 nm rndsystems.com |
| Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ rndsystems.com |
| Quantum Yield (Φ) | ~0.14 rndsystems.com |
Note: These values can vary depending on the solvent and concentration.
To expand the utility of ICG, researchers have developed various derivatives with specific functional groups. These modifications allow for the covalent attachment of ICG to other molecules, such as proteins, antibodies, and nanoparticles. Some common ICG derivatives include:
Disulfo-ICG carboxylic acid: This derivative incorporates two sulfonate groups to improve water solubility and a carboxylic acid group for conjugation to amine-containing molecules. medchemexpress.com
ICG-NHS (N-hydroxysuccinimide) ester: This amine-reactive derivative is widely used for labeling proteins and other biomolecules. google.commedchemexpress.com
ICG-azide: This modification introduces an azide (B81097) group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. medchemexpress.combldpharm.com
These modifications facilitate the creation of targeted fluorescent probes for a wide range of biological applications. medchemexpress.com
Spectral Properties and Photophysical Principles of ICG.
Role of Disulfonic Acid Modification for Enhanced Solubility and Biocompatibility
Indocyanine green (ICG), in its native form, has limited solubility in aqueous solutions. researchgate.net This characteristic can lead to aggregation, which diminishes its fluorescence quantum yield and can affect its behavior in biological systems. To address this limitation, Disulfo-ICG-DBCO (disodium) incorporates two sulfonic acid groups.
The primary role of this disulfonic acid modification is to significantly improve the water solubility of the ICG core. researchgate.net Sulfonate groups are highly polar and readily interact with water molecules, thereby preventing the dye from aggregating in aqueous environments. This enhanced solubility is crucial for its use in biological buffers and in vivo applications without the need for organic co-solvents.
Furthermore, improved solubility often correlates with enhanced biocompatibility. By reducing aggregation, the modified ICG is less likely to cause non-specific binding or cellular toxicity that can arise from particulate matter. The sulfonation strategy helps to maintain the monomeric, and thus fluorescently active, state of the dye in physiological conditions. While not a direct effect on biocompatibility in terms of immune response, preventing aggregation is a key step in creating a more predictable and well-behaved molecular probe for biological studies.
Synthetic Methodologies for Disulfo-ICG-DBCO (Disodium) Derivatives
The synthesis of Disulfo-ICG-DBCO (disodium) and its subsequent use in creating targeted probes involves sophisticated chemical strategies. These methodologies are centered around creating a stable and reactive molecule that can be easily attached to various biomolecules.
Overview of Conjugation Chemistry for Probe Construction
The DBCO moiety on the Disulfo-ICG-DBCO (disodium) molecule is the key to its conjugation capabilities. DBCO participates in a type of reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC), which is a form of "click chemistry". lumiprobe.com This reaction is highly efficient and occurs readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst. aatbio.com
The bioorthogonal nature of the DBCO-azide reaction is a significant advantage. nih.gov This means that the reaction is highly specific and does not interfere with other functional groups typically found in biological systems, such as amines and hydroxyls. conju-probe.com This allows for the precise attachment of the Disulfo-ICG-DBCO (disodium) dye to a wide range of biomolecules, including antibodies, peptides, and nucleic acids, that have been pre-functionalized with an azide group. iris-biotech.deaatbio.com The result of this conjugation is a stable triazole linkage. aatbio.com
Strategies for Incorporating the DBCO Moiety onto ICG Scaffolds
The incorporation of the DBCO group onto the ICG scaffold is a critical step in the synthesis of the final compound. This is typically achieved by reacting the ICG core, which has been modified to include a reactive functional group, with a DBCO-containing reagent.
One common strategy involves using a DBCO-NHS ester (N-Hydroxysuccinimide ester). The NHS ester is highly reactive towards primary amines. An ICG derivative containing an amine group can be reacted with the DBCO-NHS ester to form a stable amide bond, thereby attaching the DBCO moiety. The reaction conditions, such as pH and solvent, are optimized to ensure high yields and prevent degradation of the ICG dye.
Alternatively, other reactive handles can be introduced onto the ICG molecule to allow for different conjugation strategies. The choice of linker between the ICG core and the DBCO group can also be varied, often incorporating polyethylene (B3416737) glycol (PEG) chains to further enhance solubility and reduce steric hindrance. rsc.org
Purification and Characterization Techniques for Synthesized Conjugates
Following the synthesis and conjugation of Disulfo-ICG-DBCO (disodium) derivatives, rigorous purification and characterization are essential to ensure the quality and purity of the final product.
Purification Techniques:
A common method for purifying the synthesized conjugates is high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is particularly effective for separating the desired conjugate from unreacted starting materials and byproducts based on differences in polarity. Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their size, which is useful for removing smaller, unreacted dye molecules from larger biomolecule conjugates.
| Purification Technique | Principle of Separation | Common Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, size, or charge. | Isolating the desired conjugate from reaction mixtures. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purifying conjugates with different polarities. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Removing unconjugated dye from protein conjugates. |
Characterization Techniques:
Several analytical techniques are used to confirm the identity and purity of the Disulfo-ICG-DBCO (disodium) conjugates.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized conjugate, confirming the successful attachment of the Disulfo-ICG-DBCO moiety to the target molecule.
UV-Visible Spectroscopy: The absorption spectrum of the conjugate is measured to confirm the presence of both the ICG dye and the biomolecule. The characteristic absorption peak of DBCO at around 310 nm can also be used to monitor the reaction. aatbio.com The ICG component typically absorbs in the near-infrared region, around 800 nm. iris-biotech.de
Fluorimetry: The fluorescence spectrum of the conjugate is analyzed to ensure that the fluorescent properties of the ICG dye are retained after conjugation. The emission maximum for ICG is around 810 nm. iris-biotech.de
Confocal Laser Scanning Microscopy (CLSM) and Flow Cytometry: When the conjugate is designed for cellular targeting, these techniques can be used to visualize and quantify the binding of the fluorescent probe to cells. nih.gov
| Characterization Technique | Information Obtained | Typical Wavelengths/Parameters |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Varies depending on the conjugate. |
| UV-Visible Spectroscopy | Confirmation of conjugation and concentration. | DBCO: ~310 nm; ICG: ~800 nm. iris-biotech.deaatbio.com |
| Fluorimetry | Confirmation of fluorescence. | Emission: ~810 nm. iris-biotech.de |
| Confocal Laser Scanning Microscopy (CLSM) | Cellular localization of the conjugate. | Excitation/Emission of ICG. |
| Flow Cytometry | Quantification of cellular binding. | Fluorescence intensity of labeled cells. |
Mechanistic Principles of Disulfo Icg Dbco Disodium in Molecular Interaction
Fundamental Principles of Fluorophore-Target Interactions
The functionality of fluorescent probes like Disulfo-ICG-DBCO (disodium) is largely dictated by the principles of fluorescence signaling and the mechanisms that control light emission. These principles are central to the design of probes that can report on specific biological events or molecules.
Mechanisms of Fluorescence Signaling in Probe Design
Fluorescent probes are molecules engineered to alter their light emission in response to specific stimuli, such as binding to a target molecule, a chemical reaction, or a change in the local environment. rsc.org The core of this capability lies in the modulation of the fluorophore's excited state. Several key mechanisms are employed in the design of these probes to control their fluorescence output.
One prevalent mechanism is Photoinduced Electron Transfer (PET) . In a PET-based probe, a fluorophore is chemically linked to an electron-donating or electron-accepting moiety. rsc.orgresearchgate.net In the "off" state, excitation of the fluorophore leads to the transfer of an electron from the donor to the fluorophore (or from the fluorophore to the acceptor), a non-radiative process that quenches fluorescence. researchgate.netrsc.org A specific molecular recognition event can disrupt this PET process, "turning on" the fluorescence. rsc.orgrsc.org For instance, the binding of an analyte can alter the electronic properties of the donor/acceptor, inhibiting electron transfer and allowing the fluorophore to emit light. rsc.org
Another common strategy is the modulation of Intramolecular Charge Transfer (ICT) . rsc.org ICT fluorophores typically possess an electron-donating group and an electron-accepting group at opposite ends of a conjugated system. Upon excitation, there is a shift in electron density, creating an excited state with a larger dipole moment. rsc.org The emission properties of ICT probes are often sensitive to the polarity of their environment.
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two different fluorophores, a donor and an acceptor. nih.govthermofisher.com When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nanometers) and their spectral properties overlap. researchgate.netnih.govthermofisher.com This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor. thermofisher.com FRET is often used in probes that undergo conformational changes, bringing the donor and acceptor closer together or farther apart upon target binding. rsc.org
Quenching and Activation Mechanisms in Advanced Probes
Advanced fluorescent probes often employ sophisticated quenching and activation strategies to enhance their signal-to-noise ratio. Quenching refers to any process that decreases the fluorescence intensity of a given substance. thermofisher.com
Self-quenching is a mechanism where high concentrations of a fluorophore lead to the formation of non-fluorescent aggregates or dimers (H-type or J-type). nih.govnih.gov This principle is utilized in "activatable" probes where multiple fluorophores are initially held in close proximity, causing their fluorescence to be quenched. A specific event, such as enzymatic cleavage of a linker, can lead to the disaggregation of the fluorophores, resulting in a strong fluorescence signal. nih.gov
Contact quenching and collision quenching are other mechanisms where the close proximity of a quencher molecule to a fluorophore leads to a decrease in fluorescence. thermofisher.com In many probe designs, a quencher is strategically placed near the fluorophore. The interaction with a target analyte can then cause a conformational change that separates the fluorophore from the quencher, thereby restoring fluorescence in a "turn-on" mechanism. mdpi.com
The design of Disulfo-ICG-DBCO incorporates the indocyanine green (ICG) fluorophore, which is known to exhibit concentration-dependent aggregation and self-quenching. nih.gov Its fluorescence properties can be modulated by its molecular environment, a key consideration in its use as part of a larger probe construct. The dual sulfonic acid groups on the Disulfo-ICG-DBCO molecule are designed to enhance its solubility in aqueous environments, which can influence its aggregation state and, consequently, its fluorescence output. vulcanchem.com
Bioorthogonal Reactivity with Azide-Tagged Biological Substrates
A defining feature of Disulfo-ICG-DBCO (disodium) is its ability to participate in bioorthogonal reactions, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This type of "click chemistry" allows for the specific labeling of molecules in complex biological systems without interfering with native biochemical processes. pcbiochemres.comchempep.compcbiochemres.com
Kinetics and Efficiency of Strain-Promoted Alkyne-Azide Cycloaddition with Disulfo-ICG-DBCO (Disodium)
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, prized for its ability to proceed under physiological conditions without the need for a toxic copper catalyst. biochempeg.comwikipedia.org The reaction involves the [3+2] cycloaddition between a strained alkyne, such as the dibenzocyclooctyne (DBCO) moiety in Disulfo-ICG-DBCO, and an azide (B81097). glenresearch.com The inherent ring strain of the cyclooctyne (B158145) (approximately 18 kcal/mol) significantly lowers the activation energy of the reaction, enabling it to proceed rapidly and efficiently at ambient temperatures. glenresearch.comnih.gov
The kinetics of SPAAC reactions are a critical factor in their application. The reaction between DBCO derivatives and azides is characterized by high second-order rate constants, often in the range of 1-2 M⁻¹s⁻¹. researchgate.net This rapid reaction rate is advantageous for labeling applications, especially when dealing with low concentrations of target molecules in a dynamic cellular environment. However, the specific rate can be influenced by several factors, including the nature of the solvent, pH, and the electronic properties of the azide. rsc.org For instance, studies have shown that the reaction rates can be higher in certain buffers like HEPES compared to PBS, and that higher pH values generally increase the reaction rate. rsc.org Furthermore, the structure of the azide itself plays a role, with some studies indicating that azides with electron-donating properties may react faster. rsc.orgresearchgate.net The presence of a polyethylene (B3416737) glycol (PEG) linker between the DBCO and the molecule of interest has also been shown to enhance reaction rates. rsc.org
| Parameter | Typical Value/Observation | Significance |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, bioorthogonal, suitable for live-cell applications. biochempeg.comwikipedia.org |
| Second-Order Rate Constant | ~1-2 M⁻¹s⁻¹ for DBCO derivatives. researchgate.net | Enables efficient labeling even at low reactant concentrations. |
| Influencing Factors | Buffer type, pH, temperature, azide structure, PEG linkers. rsc.org | Allows for optimization of labeling protocols. |
| Product | Stable triazole linkage. pcbiochemres.com | Ensures a durable connection between the probe and the target. |
Specificity and Selectivity in Complex Biological Milieus
A paramount requirement for any bioorthogonal reaction is its specificity and selectivity within the complex chemical environment of a living system. chempep.compcbiochemres.com The azide and DBCO functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids. chempep.com This "bioorthogonality" ensures that the labeling reaction occurs exclusively between the engineered azide-tagged substrate and the DBCO-containing probe, minimizing off-target reactions and background signal. chempep.compcbiochemres.com
The high selectivity of the SPAAC reaction allows for the precise targeting of specific biomolecules that have been metabolically or genetically engineered to incorporate an azide group. pcbiochemres.com For example, cells can be cultured with azide-modified sugars, which are then incorporated into cell surface glycans. Subsequent treatment with a DBCO-functionalized probe like Disulfo-ICG-DBCO enables the specific visualization of these glycans. pcbiochemres.com This high degree of specificity is crucial for accurately studying the localization, trafficking, and dynamics of biomolecules within their native context. creativepegworks.com
The stability of the resulting triazole linkage is another important aspect of the SPAAC reaction's utility. The covalent bond formed is robust and resistant to hydrolysis and enzymatic degradation, ensuring that the fluorescent label remains attached to the target molecule throughout the course of an experiment. chempep.com
Molecular-Level Interactions Underlying Probe Functionality
The functionality of Disulfo-ICG-DBCO (disodium) arises from the integration of its constituent parts: the ICG fluorophore, the DBCO reactive handle, and the sulfonated linker. The ICG core provides the near-infrared (NIR) fluorescence signal, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. iris-biotech.de The emission properties of ICG, however, can be influenced by its local environment and intermolecular interactions. nih.govgoogle.com
In some applications, the ICG moiety of Disulfo-ICG-DBCO has been utilized for photothermal therapy. nih.gov Upon irradiation with NIR light, the ICG can convert absorbed light energy into heat, leading to localized hyperthermia. nih.govresearchgate.net This property has been exploited to lyse bacteria that have been labeled with the probe. nih.gov
The DBCO group, as previously discussed, serves as the bioorthogonal reactive partner for azide-modified molecules. The sulfonated linker plays a crucial role in enhancing the aqueous solubility of the entire probe molecule. vulcanchem.com This is particularly important as the ICG and DBCO components are relatively hydrophobic. Improved water solubility prevents aggregation and precipitation in physiological buffers, ensuring that the probe remains available for reaction and that its fluorescence properties are not unduly compromised by self-quenching in aggregates. vulcanchem.combiochempeg.com
Advanced Methodologies Utilizing Disulfo Icg Dbco Disodium
General Strategies for Biomolecule Labeling and Tracking
The unique properties of Disulfo-ICG-DBCO (disodium) make it a versatile tool for labeling and tracking a wide range of biomolecules. Its near-infrared fluorescence is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores. iris-biotech.de The bioorthogonal nature of the DBCO-azide reaction ensures that the dye is attached specifically to the molecule of interest without interfering with other biological processes. aatbio.com
Labeling of Proteins, Nucleic Acids, and Lipids
The DBCO group on Disulfo-ICG-DBCO readily reacts with azide-modified biomolecules. iris-biotech.delumiprobe.com This allows for the specific labeling of proteins, nucleic acids, and lipids that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.
Proteins: Proteins can be labeled with Disulfo-ICG-DBCO by first introducing an azide group onto the protein surface. This can be achieved through various methods, such as using azide-containing amino acid analogs during protein synthesis or by chemically modifying native amino acid residues like lysine (B10760008) or cysteine. Once the protein is azide-functionalized, it can be incubated with Disulfo-ICG-DBCO to form a stable conjugate. thermofisher.comencapsula.com This strategy is used to track protein localization and dynamics within cells and organisms.
Nucleic Acids: Nucleic acids, such as DNA and RNA, can be labeled by incorporating azide-modified nucleotides during synthesis or through post-synthesis modification. lumiprobe.commedchemexpress.com These azide-tagged nucleic acids can then be conjugated with Disulfo-ICG-DBCO for applications in fluorescence in situ hybridization (FISH), single-molecule tracking, and studying nucleic acid-protein interactions.
Lipids: Lipids and lipid-based structures like liposomes can also be labeled with Disulfo-ICG-DBCO. nih.gov Azide-functionalized lipid precursors can be incorporated into cellular membranes or used to formulate liposomes. Subsequent reaction with Disulfo-ICG-DBCO allows for the visualization and tracking of lipid rafts, membrane dynamics, and the biodistribution of lipid-based drug delivery systems. nih.govnih.gov
Table 1: Examples of Biomolecule Labeling with Disulfo-ICG-DBCO
| Biomolecule | Azide Introduction Method | Application |
|---|---|---|
| Proteins | Azide-containing amino acid analogs, chemical modification of residues | Protein tracking, localization studies |
| Nucleic Acids | Incorporation of azide-modified nucleotides | Fluorescence in situ hybridization (FISH), single-molecule tracking |
| Lipids | Use of azide-functionalized lipid precursors | Visualization of lipid rafts, tracking of liposomes |
Visualization of Cellular and Subcellular Structures
The high fluorescence quantum yield and photostability of ICG-based dyes, combined with the specificity of DBCO-azide chemistry, make Disulfo-ICG-DBCO an excellent probe for visualizing cellular and subcellular structures. lumiprobe.com By targeting specific azide-modified components within a cell, researchers can obtain high-contrast images of organelles and other structures.
For instance, bacteria can be metabolically labeled by incorporating 3-azido-d-alanine (B7909828) (d-AzAla) into their cell walls. vulcanchem.comnih.gov Subsequent treatment with Disulfo-ICG-DBCO results in the fluorescent labeling of the bacteria, enabling their detection and visualization within tissues. vulcanchem.comnih.govmedchemexpress.commedchemexpress.com This method has been used for the rapid detection of bacterial infections. nih.govresearchgate.net Similarly, specific cellular proteins or lipids can be tagged to visualize the cytoskeleton, mitochondria, or other organelles with high precision. mpg.de The near-infrared emission of Disulfo-ICG-DBCO is particularly beneficial for deep-tissue imaging, allowing for the visualization of cellular processes in vivo. researchgate.net
Conjugation of Disulfo-ICG-DBCO (Disodium) to Targeting Moieties
To enhance the delivery of Disulfo-ICG-DBCO to specific cells or tissues, it can be conjugated to targeting moieties such as antibodies, peptides, or small molecules. This approach is central to the development of targeted imaging agents and therapeutic constructs.
Antibody Conjugation Strategies for Enhanced Delivery Efficiency
Antibodies, with their high specificity for target antigens, are ideal for directing Disulfo-ICG-DBCO to particular cell types, such as cancer cells. mdpi.com The conjugation process typically involves modifying the antibody to introduce an azide group, which can then react with the DBCO group of the dye. researchgate.net
One common strategy involves the enzymatic modification of the antibody's glycan structures to introduce azide groups. nih.gov Alternatively, the lysine residues on the antibody can be chemically modified with an azide-containing linker. broadpharm.com The resulting azide-functionalized antibody is then reacted with Disulfo-ICG-DBCO. The efficiency of this conjugation is crucial for ensuring that a sufficient amount of the dye is delivered to the target site for effective imaging. mdpi.comresearchgate.net
Peptide and Small Molecule Conjugation
Peptides and small molecules that bind to specific cellular receptors can also be used to target Disulfo-ICG-DBCO. lumiprobe.comencapsula.com Similar to antibody conjugation, these targeting ligands are first functionalized with an azide group. The azide-modified peptide or small molecule is then conjugated to Disulfo-ICG-DBCO via the copper-free click reaction. encapsula.com This approach has been used to develop targeted probes for a variety of receptors and transporters. For example, a study conjugated ICG-DBCO to maltotriose (B133400) to specifically target and detect bacterial infections. vulcanchem.com
Assessment of Conjugation Efficiency via Spectroscopic and Chromatographic Methods
It is essential to verify the successful conjugation of Disulfo-ICG-DBCO to the targeting moiety and to determine the degree of labeling (DOL), which is the average number of dye molecules per targeting molecule.
Spectroscopic Methods: UV-Vis spectroscopy is a common method used to assess conjugation. thermofisher.comnih.gov The absorbance of the DBCO group is typically measured around 309-310 nm, while the absorbance of the protein or antibody is measured at 280 nm. broadpharm.comthermofisher.com The ICG chromophore has a strong absorbance in the near-infrared region, around 780-800 nm. nih.gov By measuring the absorbance at these different wavelengths, the concentrations of the protein and the conjugated dye can be determined, allowing for the calculation of the DOL. thermofisher.com
Chromatographic Methods: High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are powerful techniques for analyzing the purity and composition of the conjugate. mdpi.comnih.gov These methods can separate the final conjugate from unreacted dye and targeting molecules. broadpharm.com By comparing the chromatograms of the starting materials and the final product, the successful formation of the conjugate can be confirmed. mdpi.comresearchgate.net Gel electrophoresis, such as SDS-PAGE, can also be used to visualize the increase in molecular weight of a protein after conjugation with Disulfo-ICG-DBCO, confirming the successful labeling. aatbio.comresearchgate.net
Table 2: Methods for Assessing Conjugation Efficiency
| Method | Principle | Information Obtained |
|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance at specific wavelengths for DBCO, protein, and ICG. | Degree of Labeling (DOL), concentration of conjugate. nih.govbroadpharm.comthermofisher.com |
| HPLC/SEC | Separates molecules based on size or polarity. | Purity of the conjugate, confirmation of conjugation. mdpi.comresearchgate.netnih.gov |
| SDS-PAGE | Separates proteins based on molecular weight. | Confirmation of successful protein conjugation via a molecular weight shift. aatbio.comresearchgate.net |
Integration into Multi-Stage Biomedical Platforms
The unique chemical architecture of Disulfo-ICG-DBCO (disodium), which combines a near-infrared (NIR) fluorescent dye (Indocyanine Green derivative) with a bioorthogonal reactive handle (Dibenzocyclooctyne), enables its seamless integration into complex, multi-component biomedical systems. Its role is particularly prominent in the development of advanced platforms designed for targeted delivery and controlled release, leveraging the specificity of click chemistry.
Hydrogel-Based Systems for Controlled Release and Targeting
Hydrogels, with their high water content and biocompatibility, serve as excellent scaffolds for tissue engineering and drug delivery. researchgate.netijsrtjournal.com The incorporation of Disulfo-ICG-DBCO and other DBCO-modified molecules into hydrogel networks via bioorthogonal chemistry allows for the creation of sophisticated systems capable of controlled release and in vivo tracking. nih.govmdpi.com The primary mechanism involves the strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient click reaction that occurs readily under physiological conditions without the need for a toxic copper catalyst. nih.govresearchgate.net
In this approach, the hydrogel polymer backbone, such as alginate or gelatin, is first chemically modified to feature azide groups. nih.govmdpi.com Subsequently, a DBCO-functionalized molecule like Disulfo-ICG-DBCO can be introduced. The DBCO group reacts specifically with the azide groups on the hydrogel, forming a stable covalent triazole linkage. nih.gov This process effectively immobilizes the molecule within the hydrogel matrix.
This strategy has been employed to create "refillable" drug depots. For instance, an azide-modified alginate hydrogel can be injected to form a depot at a target site. nih.gov DBCO-conjugated therapeutic agents or imaging probes administered systemically can then be selectively captured and concentrated at the hydrogel site. nih.gov Research has demonstrated that azide-alginate hydrogels cross-linked via click chemistry exhibit improved retention at the injection site and can efficiently capture DBCO-conjugated fluorescent surrogates from circulation. nih.gov A study achieved long-term in vivo retention of azide-modified extracellular vesicles (Az-EVs) by immobilizing them in DBCO-modified collagen hydrogels, which promoted more robust host cell infiltration and angiogenesis. nih.govresearchgate.net This highlights the potential for creating localized, sustained-release systems for complex biologics.
The versatility of this method allows for precise control over the release of embedded cargo. For example, gelatin has been modified with DBCO-PEG4-NHS ester to incorporate DBCO linkers. mdpi.com DNA-based strand displacement circuits, which act as triggers, can then be incorporated into the hydrogel to control the release of multiple cargos with temporal specificity. mdpi.com The integration of Disulfo-ICG-DBCO into such systems would additionally allow for non-invasive monitoring of the hydrogel's location, integrity, and release kinetics through NIR fluorescence imaging.
Table 1: Research Findings on DBCO-Functionalized Hydrogel Systems
| Hydrogel Base | Bioorthogonal Modification | Captured/Conjugated Molecule | Research Focus & Findings | Citation(s) |
| Alginate | Azide-modification of alginate polymer; cross-linked with tBCN. | DBCO-Cy7 (fluorescent surrogate) | Created refillable hydrogel depots that efficiently captured the circulating DBCO-surrogate from the blood in vivo, showing improved retention compared to calcium-crosslinked gels. | nih.gov |
| Gelatin | DBCO-PEG4-NHS ester modification of gelatin. | Azide-modified DNA motifs | Developed a versatile hydrogel system where DNA strand displacement circuits could be incorporated via click chemistry to achieve temporally controlled release of multiple model cargos. | mdpi.com |
| Collagen | DBCO-modification of collagen. | Azide-modified extracellular vesicles (Az-EVs) | Achieved selective immobilization and long-term retention of EVs within the hydrogel, leading to enhanced host cell infiltration and angiogenesis for tissue regeneration. | nih.govresearchgate.net |
Nanocarrier and Polymeric Micelle Functionalization
The surface functionalization of nanocarriers, such as polymeric micelles and virus-like particles, is critical for enhancing their therapeutic or diagnostic efficacy. researchgate.netntno.org Polymeric micelles, which self-assemble from amphiphilic block copolymers, can encapsulate hydrophobic drugs in their core while presenting a hydrophilic shell to the aqueous environment. ijsrtjournal.com Attaching targeting ligands or imaging agents to this outer shell can significantly improve site-specific delivery and enable visualization. utoronto.ca
Disulfo-ICG-DBCO is an ideal agent for this purpose. Its DBCO group allows for its covalent attachment to azide-functionalized nanocarriers through the SPAAC reaction. nih.govmdpi.com This process is highly specific and does not interfere with the biological function of other components, making it suitable for creating multifunctional platforms. nih.gov
A key application is in targeted cancer therapy. Researchers have developed polyion complex micelles (PIC/m) decorated with azide groups. mdpi.com To target medulloblastoma cells that overexpress the CD276 receptor, an anti-CD276 antibody (CD276Ab) was first modified with a DBCO moiety. mdpi.com This DBCO-antibody was then "clicked" onto the surface of the azide-bearing micelles. mdpi.com Studies confirmed that increasing the number of antibodies on the micelle surface improved the efficiency of cellular uptake by CD276-expressing cancer cells in a receptor-dependent manner. mdpi.com The incorporation of Disulfo-ICG-DBCO in such a system, either as a secondary label or by creating a dual-functional antibody-ICG-DBCO conjugate, would permit NIR fluorescence tracking of the nanocarrier's biodistribution and tumor accumulation.
This functionalization strategy extends to other types of nanoplatforms. For example, virus-like particles (VLPs) have been engineered for multifunctional delivery. nih.gov In one study, a near-infrared fluorophore, sulfo-cyanine7 DBCO, was successfully attached to the outer surface of a VLP, demonstrating the feasibility of using click chemistry to add imaging capabilities to these complex biological nanostructures. nih.gov The use of Disulfo-ICG-DBCO provides a similar capability, leveraging the well-established properties of ICG for in vivo imaging. iris-biotech.de This modular approach allows for the precise and controlled construction of theranostic nanoparticles, where a single vehicle can carry a therapeutic payload and an imaging agent for simultaneous treatment and diagnosis.
Table 2: Research Findings on DBCO-Functionalized Nanocarriers
| Nanocarrier Platform | Bioorthogonal Modification | Conjugated Molecule(s) | Research Focus & Findings | Citation(s) |
| Polyion Complex Micelles (PIC/m) | Azide groups introduced on the micelle surface. | DBCO-CD276Ab (antibody) | Successfully conjugated an anti-CD276 antibody to the micelle surface via click chemistry. The functionalized micelles showed enhanced, receptor-dependent uptake in medulloblastoma cells. | mdpi.com |
| Virus-Like Particles (VLPs) | Display of azide or other reactive groups on the VLP surface. | sulfo-cyanine7 DBCO (fluorophore) | Demonstrated successful attachment of a NIR fluorophore to the VLP surface using click chemistry, enabling potential for whole-body imaging of the nanocarrier. | nih.gov |
| Polymeric Micelles | Self-assembly of P(LA-co-TMCC)-g-PEG-azide copolymers. | Alexa 488-DBCO (fluorophore) | Created dual-functional micelles with both azide and furan (B31954) groups, demonstrating selective and orthogonal conjugation of DBCO and maleimide-modified probes to the same nanoparticle. | utoronto.ca |
| General Nanomicelles | Azide groups displayed on tumor cell surfaces via metabolic engineering. | DBCO-ZnPc-LPs (photosensitizer liposomes) | Showed that nanomicelles functionalized with DBCO could accumulate in azide-labeled tumor tissue due to in vivo bioorthogonal reaction, enhancing retention for photothermal therapy. | nih.gov |
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| Disulfo-ICG-DBCO (disodium) | Disulfo-Indocyanine Green-Dibenzocyclooctyne, disodium (B8443419) salt |
| DBCO | Dibenzocyclooctyne |
| ICG | Indocyanine Green |
| tBCN | trans-Cyclooctene |
| DBCO-Cy7 | Dibenzocyclooctyne-Cyanine7 |
| DBCO-PEG4-NHS ester | Dibenzocyclooctyne-Polyethylene glycol (4 units)-N-hydroxysuccinimide ester |
| Az-EVs | Azide-modified extracellular vesicles |
| CD276Ab | Anti-CD276 antibody |
| PIC/m | Polyion complex micelles |
| sulfo-cyanine7 DBCO | Sulfonated Cyanine7-Dibenzocyclooctyne |
| P(LA-co-TMCC)-g-PEG-azide | Poly(D,L-lactide-co-2-methyl-2-carboxytrimethylene carbonate)-graft-poly(ethylene glycol)-azide |
| Alexa 488-DBCO | Alexa Fluor 488-Dibenzocyclooctyne |
| DBCO-ZnPc-LPs | Dibenzocyclooctyne-Zinc Phthalocyanine-Liposomes |
| Alginate | (No single chemical name, a polysaccharide) |
| Gelatin | (No single chemical name, a mixture of peptides and proteins) |
| Collagen | (No single chemical name, a structural protein) |
Current Research Applications of Disulfo Icg Dbco Disodium
Imaging and Detection in Preclinical Models
The strong NIR fluorescence of the ICG component allows for deep tissue imaging with low background autofluorescence, while the DBCO group provides a highly specific targeting mechanism through bioorthogonal chemistry. iris-biotech.deiris-biotech.de
A primary application of Disulfo-ICG-DBCO is the detection and visualization of bacteria that have been metabolically labeled with azide (B81097) groups. nih.govresearchgate.net This process typically involves introducing an azide-modified precursor, such as 3-azido-D-alanine (B7909828) (d-AzAla), to the bacteria. vulcanchem.comnih.gov The microorganisms incorporate d-AzAla into the peptidoglycan layer of their cell walls, effectively displaying azide groups on their surface. nih.gov
Disulfo-ICG-DBCO is then introduced and covalently binds to these surface azides via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. nih.govresearchgate.net This reaction specifically "dresses" the bacteria in a fluorescent ICG coat, allowing for their sensitive detection through fluorescence imaging. nih.gov Studies have demonstrated that this method can effectively label various bacteria, including E. coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The successful reaction and labeling of bacteria have been confirmed using techniques like flow cytometry, which shows a strong ICG fluorescence signal from bacteria treated with both d-AzAla and Disulfo-ICG-DBCO, compared to unlabeled control bacteria. nih.gov
| Reagent/Compound | Role in Bacterial Detection | Mechanism of Action |
| 3-azido-D-alanine (d-AzAla) | Metabolic Labeling Precursor | Incorporated into the bacterial cell wall, presenting azide (N₃) groups on the surface. vulcanchem.comnih.gov |
| Disulfo-ICG-DBCO (disodium) | Fluorescent Imaging and Targeting Agent | The DBCO group reacts with the azide on the bacterial surface via copper-free click chemistry. nih.govmedchemexpress.com |
| Near-Infrared (NIR) Laser (808 nm) | Detection/Therapeutic Stimulus | Excites the ICG dye, causing fluorescence for imaging and generating localized heat (photothermal effect). nih.govresearchgate.net |
This table summarizes the key components used in the bioorthogonal detection of azide-modified bacteria.
Disulfo-ICG-DBCO facilitates the investigation of processes involving labeled cells through fluorescence imaging. researcher.life Once bound to azide-modified targets, the compound's inherent fluorescence allows for their visualization. For instance, in the context of infection, this method has been used to detect labeled bacteria in clinical samples, such as cerebrospinal fluid (CSF), indicating its potential for identifying infections. nih.govresearchgate.net
The fluorescence emitted by the ICG component upon excitation can be detected by various imaging systems, including fluorescence microscopy and flow cytometry. nih.gov This enables researchers to visualize the location of labeled bacteria within a sample and potentially track their interactions with other cells, offering insights into the progression of infections. researcher.life Live-cell imaging studies with the parent compound, ICG, have shown that its cellular uptake is temperature-dependent and likely occurs via endocytosis, after which it becomes entrapped within the membrane traffic system. nih.gov This cellular retention mechanism is crucial for prolonged imaging in biological systems. nih.gov
Disulfo-ICG-DBCO has been evaluated in various preclinical disease models, demonstrating its utility in both infection and tumor imaging. vulcanchem.comiris-biotech.demedchemexpress.com
In murine models of MRSA infection, the compound has shown a clear ability to target and accumulate at the site of infection after the bacteria were metabolically labeled. nih.govresearchgate.net Upon NIR laser irradiation (e.g., at 808 nm), the labeled bacteria not only fluoresce for imaging but also generate significant localized heat. nih.govresearchgate.net In one study, the temperature at the infection site in a mouse model reached 46°C after 180 seconds of irradiation, a temperature sufficient to lyse the bacteria. researchgate.net This photothermal effect forms the basis for photothermal antibacterial therapy (PTAT). nih.gov The lysis of the bacteria releases adenosine (B11128) triphosphate (ATP), which can be measured using a bioluminescence assay, providing a quantitative method for detecting the bacterial load. nih.govresearchgate.net Another study noted a 99.9% reduction in Escherichia coli viability after 10 minutes of irradiation. vulcanchem.com
In the context of oncology, ICG-based compounds are used for tumor imaging. iris-biotech.denih.gov While not always requiring the DBCO-azide reaction, ICG itself preferentially accumulates in tumor tissues. nih.govmdpi.com This is attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature and the high endocytic activity of cancer cells. nih.gov This property allows for the fluorescence-guided visualization of tumors, including very small xenografts (<1 mm). nih.gov Nanoparticles loaded with ICG have been shown to accumulate in tumor tissue over 24 hours, highlighting their potential for long-term imaging. mdpi.com
| Preclinical Model | Key Findings | Imaging/Detection Method |
| MRSA-Infected Mouse Wound | Effective targeting of azide-labeled bacteria. nih.govresearchgate.net | Fluorescence Imaging, ATP Bioluminescence. nih.gov |
| MRSA-Infected Mouse Wound | Temperature increase to 46-57°C upon NIR irradiation, leading to bacterial lysis. nih.govresearchgate.net | Thermal Imaging. nih.gov |
| Staphylococcus aureus Murine Model | Achieved a detection limit of 10³ CFU/g of tissue. vulcanchem.com | Fluorescence Imaging (FLI) and Photoacoustic Imaging (PAI). vulcanchem.com |
| Human Colon Cancer Xenograft | Preferential uptake and retention of ICG in tumor cells, allowing visualization of tumors <1mm. nih.gov | Fluorescence Imaging. nih.gov |
This table presents selected research findings from preclinical evaluations of ICG-based compounds in disease models.
Investigation of Intracellular Processes via Fluorescence Imaging.
Applications in Targeted Delivery and Release Systems
The unique structure of Disulfo-ICG-DBCO also lends itself to the development of systems for targeted delivery and controlled release of molecular payloads. nih.gov
The photothermal properties of the ICG moiety can be harnessed to create stimuli-responsive systems. nih.gov The primary stimulus is NIR light, which, upon absorption by ICG, generates localized hyperthermia. iris-biotech.denih.gov This principle has been demonstrated in the detection of bacteria, where NIR irradiation triggers the lysis of the labeled bacteria and the subsequent "release" of intracellular ATP for detection. nih.gov
This concept can be extended to more complex drug delivery systems. mdpi.com For example, a therapeutic agent could be encapsulated within a nanocarrier that is functionalized with Disulfo-ICG-DBCO. ntno.org By targeting the nanocarrier to azide-labeled cells and then applying NIR light, the localized heating could be used to trigger the release of the encapsulated drug precisely at the target site. unimi.it Other stimuli-responsive mechanisms can be built into the linker connecting the payload. For instance, disulfide bonds can be incorporated into a linker, which are stable in the bloodstream but are cleaved in the reducing environment inside a cell (e.g., high glutathione (B108866) concentration), triggering payload release. mdpi.comunimi.it Similarly, pH-responsive linkers can be designed to release a payload in the acidic microenvironment of a tumor. nih.gov
The core function of Disulfo-ICG-DBCO in many applications is the targeted delivery of a reporter molecule (the ICG dye) to specific cells. nih.govresearchgate.net The specificity of this delivery is exceptionally high due to the bioorthogonal nature of the click chemistry reaction between the DBCO group and a target azide. nih.gov This reaction proceeds efficiently in physiological conditions without interfering with native biological processes. nih.govresearchgate.net
The process involves two steps: first, the target cells are metabolically engineered to express azide groups on their surface. nih.gov Second, Disulfo-ICG-DBCO is administered and homes in on these cells, covalently attaching the ICG reporter molecule to the cell membrane. nih.govresearchgate.net This strategy overcomes the limitations of traditional targeting methods that rely on ligand-receptor interactions, which can suffer from non-specific binding or variable receptor expression. nih.gov By pre-targeting the cells with a unique chemical handle (the azide), the subsequent delivery of the DBCO-conjugated reporter is highly specific, enabling precise imaging and tracking of the designated cell population. researchgate.net
Stimuli-Responsive Payload Release Mechanisms.
Fundamental Studies in Chemical Biology
The unique properties of Disulfo-ICG-DBCO (disodium), particularly its near-infrared (NIR) fluorescence and its capacity for bioorthogonal reactions, have made it a valuable tool in fundamental chemical biology research. Its application allows for the investigation of complex biological processes within living systems with minimal perturbation.
Probing Metabolic Pathways and Biosynthesis
Disulfo-ICG-DBCO (disodium) serves as a critical detection and visualization agent in metabolic labeling strategies. This approach involves introducing a biomolecule containing a bioorthogonal functional group—typically an azide—into a cell or organism. The cell's metabolic machinery incorporates this modified molecule into various macromolecules, such as proteins, glycans, or cell wall components. The azide group then serves as a chemical handle for covalent attachment of the DBCO moiety of Disulfo-ICG-DBCO through a copper-free click chemistry reaction. biochempeg.comacs.org This technique enables researchers to track the synthesis, localization, and dynamics of specific classes of biomolecules. biochempeg.commedchemexpress.com
A prominent application is in the study of bacterial cell wall biosynthesis. nih.gov Researchers can introduce an azide-modified D-amino acid, such as 3-azido-D-alanine (d-AzAla), into the bacterial culture. vulcanchem.comnih.gov Bacteria incorporate d-AzAla into the peptidoglycan layer of their cell walls. vulcanchem.com Subsequent treatment with Disulfo-ICG-DBCO leads to the fluorescent labeling of the bacteria, allowing for their detection and the study of cell wall dynamics. nih.govmedchemexpress.com This method has been used to distinguish bacteria from mammalian cells, as D-amino acids are generally absent in the latter. nih.gov
Similarly, metabolic labeling with azide-modified sugars allows for the investigation of glycan biosynthesis and trafficking. acs.org Cells fed with these sugars will display azide groups on the glycoproteins and glycolipids of their cell surfaces. acs.org The covalent attachment of Disulfo-ICG-DBCO then provides a fluorescent signal for imaging these glycans, offering insights into cellular communication, adhesion, and other glycan-mediated processes. This bioorthogonal labeling strategy provides unique insights into cellular processes that are often not achievable with traditional biochemical or molecular biology tools. biochempeg.com
Table 1: Research Findings in Probing Metabolic Pathways with Disulfo-ICG-DBCO and Related Compounds
| Research Area | Metabolic Precursor | Target Biomolecule/Organism | Key Finding | Citation |
|---|---|---|---|---|
| Bacterial Cell Wall Biosynthesis | 3-azido-D-alanine (d-AzAla) | Bacterial peptidoglycan | Successful incorporation of azides into bacterial cell walls, enabling specific fluorescent labeling with DBCO-functionalized dyes for detection and imaging. | vulcanchem.comnih.gov |
| Glycan Trafficking | Azide-modified sugars | Cell surface glycans | Dendritic cells that metabolize azide-sugars present azido (B1232118) groups on their surface, allowing specific labeling with DBCO probes for analysis. | acs.org |
| General Biomolecule Tracking | Azide-modified precursors | Proteins, lipids, glycans | Bioorthogonal tools allow for the imaging and tracking of various biomolecules in their native environment, providing insights into cellular processes. | biochempeg.com |
Elucidating Molecular Dynamics and Interactions
The fluorescent properties of the indocyanine green (ICG) component of Disulfo-ICG-DBCO are sensitive to its local molecular environment. This sensitivity is leveraged to study molecular dynamics and interactions, such as protein-ligand binding. photophysics.com When the probe binds to a target molecule, changes in the surrounding polarity, viscosity, or conformational structure can lead to shifts in its fluorescence emission spectrum, intensity, or lifetime. photophysics.com
For instance, the interaction between Disulfo-ICG-DBCO and its azide-labeled target can be monitored spectroscopically. Studies have shown that upon binding to azide-modified bacteria (d-AzAla-bacteria), the UV-vis absorption spectrum of the dye exhibits a slight red-shift compared to the unbound dye. nih.gov This spectral shift is attributed to the interactions between the dye and the bacterial surface, confirming the binding event and providing information about the nature of the interaction. nih.gov
Table 2: Research Findings in Elucidating Molecular Dynamics and Interactions
| Interaction Studied | Methodology | Observation | Significance | Citation |
|---|---|---|---|---|
| Dye-Bacteria Binding | UV-Visible Absorption Spectroscopy | A red-shift in the absorption maximum of sulfo-DBCO-ICG (from 779 nm to 795 nm) upon binding to d-AzAla-modified bacteria. | Confirms the molecular interaction and binding of the dye to the bacterial surface. | nih.gov |
| Protein-Ligand Kinetics | Stopped-Flow Spectroscopy with Fluorescent Probes | Measurement of association and dissociation rate constants by observing changes in fluorescence upon binding. | Enables the understanding of the mechanisms of action for various protein-ligand interactions. | photophysics.com |
Table of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Disulfo-ICG-DBCO (disodium) | sulfo-DBCO-ICG |
| Indocyanine Green | ICG |
| Dibenzocyclooctyne | DBCO |
| 3-azido-D-alanine | d-AzAla |
Emerging Research Frontiers and Future Directions
Development of Next-Generation Bioorthogonal Probes
The core of Disulfo-ICG-DBCO's functionality lies in its two key components: the indocyanine green (ICG) fluorophore and the dibenzocyclooctyne (DBCO) handle for bioorthogonal chemistry. Future advancements are aimed at optimizing both parts to create probes with superior performance.
The performance of a bioorthogonal probe is dictated by the efficiency of its ligation reaction and the brightness and stability of its reporter.
Reactivity Optimization: The primary reaction for the DBCO moiety is the strain-promoted azide-alkyne cycloaddition (SPAAC). While effective, the reaction kinetics of standard DBCO derivatives can be moderate, with second-order rate constants typically in the range of 1–2 M⁻¹s⁻¹. mdpi.comnih.gov For applications involving very low concentrations of target molecules, faster reaction rates are desirable. Research is focused on modifying the cyclooctyne (B158145) ring to increase ring strain or alter electronic properties, thereby accelerating the ligation with azide-modified targets. nih.gov For instance, the development of derivatives like oxa-dibenzocyclooctyne (ODIBO) has shown significantly improved reaction kinetics, enabling efficient labeling with smaller amounts of biomolecules. mdpi.com
Photophysical Property Optimization: Indocyanine green (ICG), while approved for clinical use, has known limitations, including moderate quantum yield, susceptibility to photobleaching, and a tendency to form non-fluorescent aggregates in aqueous solutions. researchgate.netmdpi.com The disulfonate groups on Disulfo-ICG-DBCO help mitigate aggregation, but further improvements are being explored. Key strategies include:
Structural Modification: Introducing electron-withdrawing groups, such as fluorine atoms, into the cyanine (B1664457) dye structure can enhance photostability and increase fluorescence quantum yield. nih.govresearchgate.netacs.org Polyfluorination has been shown to reduce aggregation and decrease the dye's reactivity toward singlet oxygen, a key pathway for photobleaching. acs.org
Supramolecular Encapsulation: Trapping the cyanine dye within the cavity of a host molecule, such as a cyclodextrin, can physically restrict the photoisomerization of the polymethine bridge—a primary pathway for non-radiative decay. arxiv.orgarxiv.org This confinement can lead to a significant increase in both the brightness and photostability of the fluorophore. arxiv.orgarxiv.org
Deuteration: The replacement of hydrogen atoms with deuterium (B1214612) at specific positions in the ICG molecule has been shown to improve its stability in aqueous solutions without compromising its fluorescence brightness or spectral properties.
| Optimization Strategy | Target Component | Primary Goal | Mechanism of Action | Reference |
|---|---|---|---|---|
| Cyclooctyne Modification | DBCO | Enhance Reaction Kinetics | Increases ring strain and/or alters electronics to accelerate SPAAC reaction. | mdpi.comnih.gov |
| Polyfluorination | ICG Core | Improve Photostability & Quantum Yield | Reduces susceptibility to photooxidation and aggregation. | researchgate.netacs.org |
| Supramolecular Encapsulation | ICG Core | Increase Brightness & Photostability | Restricts molecular motion and non-radiative decay pathways. | arxiv.orgarxiv.org |
| Deuteration | ICG Core | Enhance Aqueous Stability | Strengthens C-H bonds, making the molecule more robust. |
While the SPAAC reaction is a cornerstone of bioorthogonal chemistry, the field is continuously evolving with the discovery of new transformations that offer different advantages in terms of reaction speed, stability, or the nature of the resulting linkage. thieme-connect.deacs.org The development of next-generation ICG-based probes involves equipping the fluorophore with alternative reactive handles to harness these novel chemistries.
Prominent bioorthogonal reactions being explored include:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC. nih.govrsc.org This allows for rapid labeling at very low concentrations.
Oxime Ligation: The reaction between an aminooxy or hydrazine (B178648) group and an aldehyde or ketone is highly selective, as these functional groups are rare in biological systems. rsc.orgacs.org
Photo-triggered Ligation: Certain reactions, such as tetrazole ligation, are initiated by light, offering precise spatial and temporal control over the labeling process. rsc.org
| Ligation Chemistry | Reactive Partners | Key Advantage | Typical Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| SPAAC | Azide (B81097) + Strained Alkyne (e.g., DBCO) | High stability and biocompatibility, no catalyst needed. | ~10⁰ - 10¹ | nih.govacs.org |
| IEDDA | Tetrazine + Strained Alkene | Extremely fast reaction kinetics. | ~10³ - 10⁶ | nih.govrsc.org |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | High selectivity due to the rarity of reactants in vivo. | ~10⁻³ - 10⁻² | rsc.orgacs.org |
| Tetrazole Ligation | Tetrazole + Dienophile | Spatio-temporal control via photo-activation. | Variable (Light-dependent) | rsc.org |
Optimization of Reactivity and Photophysical Properties.
Advanced Applications in Complex Biological Systems
A major goal in probe development is to enable imaging and tracking in challenging biological settings, such as within the brain or as part of a multi-faceted diagnostic approach.
The blood-brain barrier (BBB) is a highly selective endothelial layer that prevents most molecules, including many imaging probes, from entering the central nervous system. frontiersin.org Overcoming this barrier is a critical frontier for neurological research and diagnostics. Strategies being investigated to enhance the penetration of probes like Disulfo-ICG-DBCO include:
Modulation of Physicochemical Properties: Fine-tuning the lipophilicity and molecular weight of the probe is crucial. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to non-specific binding and sequestration. bohrium.com Designing probes with a carefully balanced profile is an active area of research. acs.org
Active Transport Mechanisms: The BBB possesses specific transporter proteins that shuttle essential molecules into the brain. A promising strategy involves conjugating the imaging probe to a molecule that is a known substrate for one of these transporters, effectively hijacking the natural influx machinery to carry the probe across the barrier. frontiersin.org
Targeted Structural Modification: Specific chemical modifications have been shown to influence BBB permeability. For example, the strategic incorporation of trifluoromethyl groups into a molecule's structure has been demonstrated to improve its ability to cross the BBB. researcher.life
No single imaging modality is perfect; each has its own strengths in terms of resolution, sensitivity, and tissue penetration. A powerful approach is to combine the advantages of multiple techniques. Disulfo-ICG-DBCO, with its NIR fluorescence and versatile DBCO linker, is an ideal candidate for creating multi-modal imaging agents. acs.org The DBCO handle allows for the straightforward conjugation of the ICG fluorophore to probes designed for other modalities. mdpi.comnih.gov
Examples of successful integrations with ICG-based probes include:
Fluorescence and Photoacoustic Imaging (PAI): ICG is a potent photoacoustic contrast agent. When it absorbs light, it generates not only fluorescence but also a thermoelastic expansion that creates an ultrasound signal, which can be detected to produce high-resolution images deep within tissue. acs.orgnih.govnih.gov
Fluorescence and Nuclear Imaging (PET/SPECT): By clicking the Disulfo-ICG-DBCO to a molecule carrying a chelator for a radionuclide (e.g., ⁶⁸Ga for PET), a dual-modal probe can be created. nih.gov This allows for the high sensitivity and quantitative nature of PET or SPECT to be combined with the high-resolution optical information from fluorescence imaging. bohrium.com
| Paired Modality | Abbreviation | Combined Advantage | Reference |
|---|---|---|---|
| Photoacoustic Imaging | PAI | Combines optical contrast with the high resolution and deep penetration of ultrasound. | acs.orgnih.gov |
| Positron Emission Tomography | PET | Pairs high-sensitivity, quantitative whole-body imaging with high-resolution optical data. | nih.govresearchgate.net |
| Single-Photon Emission Computed Tomography | SPECT | Offers sensitive nuclear imaging data alongside fluorescence information. | bohrium.com |
| Bioluminescence Imaging | BLI | Allows for correlation of a reporter gene signal (BLI) with targeted probe localization (FLI). | acs.orgnih.gov |
Strategies for Enhanced Penetration and Targeting in Anatomical Barriers (e.g., Blood-Brain Barrier).
Computational Approaches and Modeling for Probe Design
The traditional process of designing, synthesizing, and testing new fluorescent probes is often a lengthy and resource-intensive cycle of trial and error. Modern computational chemistry and artificial intelligence (AI) are revolutionizing this process by enabling the in silico design and prediction of probe properties before any wet lab work begins. acs.orgresearchgate.net
Key computational strategies include:
Quantum Chemistry Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to model the electronic structure of a potential dye molecule. These calculations can predict key photophysical properties such as maximum absorption and emission wavelengths with increasing accuracy. mdpi.com By establishing a linear correlation between computed and experimental data for a known set of dyes, highly accurate prediction models can be built. mdpi.com
AI and Machine Learning: By training AI models on large datasets of existing fluorescent probes, it is possible to create algorithms that can predict the properties of novel, un-synthesized molecules with remarkable speed and accuracy. rsc.org These AI-driven approaches can screen vast virtual libraries of compounds to identify promising candidates and can be engineered to optimize for multiple parameters simultaneously, such as brightness, photostability, and cell permeability. rsc.org
Molecular Dynamics Simulations: These simulations can model how a probe interacts with its biological environment, for instance, predicting its binding affinity to a target protein or its ability to permeate a cell membrane, providing crucial insights for designing probes with enhanced biological performance. rsc.org
In Silico Prediction of Compound Behavior and Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of complex molecules like Disulfo-ICG-DBCO before their synthesis and application. nih.gov These in silico methods offer a cost-effective and rapid means to screen for desired properties and to understand the fundamental interactions that govern the compound's function at a molecular level. nih.govnih.gov
Molecular Dynamics (MD) simulations can be employed to study the conformational dynamics of the Disulfo-ICG-DBCO molecule in various solvent environments and its interaction with biomolecules such as proteins or nucleic acids. mdpi.comresearchgate.netnih.gov These simulations provide atomic-level insights into how the molecule behaves over time, revealing key information about its flexibility, preferred conformations, and the stability of its conjugates. mdpi.comresearchgate.netnih.govresearchgate.net For instance, MD can predict how the flexible linker between the ICG and DBCO moieties might influence the accessibility of the DBCO group for click chemistry or how the ICG dye orients itself when bound to a target protein. researchgate.netbohrium.com
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are crucial for predicting the photophysical properties of the indocyanine green (ICG) portion of the molecule. escholarship.org These calculations can accurately forecast absorption and emission spectra, fluorescence quantum yields, and the potential for photo-isomerization, a common non-radiative decay pathway for cyanine dyes. escholarship.orgcambridge.org By understanding the electronic structure, researchers can predict how modifications to the dye will affect its brightness and photostability. arxiv.org
The integration of these computational approaches allows for a comprehensive in silico assessment, guiding the experimental design process. mdpi.com
Table 1: In Silico Predictive Methods for Disulfo-ICG-DBCO Analysis
| Predictive Goal | Computational Method | Key Insights |
| Photophysical Properties (Absorption, Emission, Quantum Yield) | Quantum Mechanics (QM), esp. Density Functional Theory (DFT) | Prediction of spectral properties and fluorescence efficiency. Understanding of electronic transitions. |
| Conformational Dynamics & Flexibility | Molecular Dynamics (MD) Simulations | Analysis of molecular shape, linker flexibility, and steric accessibility of reactive groups. |
| Interaction with Biomolecules | MD Simulations, Molecular Docking | Prediction of binding modes, affinity, and the orientation of the conjugate on a target protein or nucleic acid. |
| Environmental Effects (e.g., solvent) | MD Simulations, QM/MM (Hybrid QM/MD) | Assessment of how the surrounding environment affects conformation and photophysical properties. |
Rational Design of Modified Disulfo-ICG-DBCO Constructs
The insights gained from in silico predictions fuel the rational design of new and improved Disulfo-ICG-DBCO constructs. acs.orgfigshare.comacs.org The goal is to create next-generation probes with enhanced performance characteristics tailored for specific research applications. nd.edursc.org This involves strategic chemical modifications to the three key components of the molecule: the ICG dye, the linker, and the DBCO moiety.
Modifying the ICG Core: The photostability and quantum yield of the ICG fluorophore can be improved by modifying its chemical structure. nih.gov Introducing electron-withdrawing or sterically bulky groups to the indole (B1671886) rings can enhance photostability by altering the electronic properties and hindering photo-oxidation pathways. rsc.orgnih.gov Rigidifying the polymethine chain, for example by incorporating a cyclohexenyl ring, can reduce non-radiative decay from photo-isomerization, thereby increasing fluorescence brightness. rsc.org
Altering the DBCO Moiety: While DBCO is highly effective for copper-free click chemistry, its large size and hydrophobicity can sometimes be a limitation. nih.gov The design of novel strained alkynes with smaller footprints or improved hydrophilic properties could lead to conjugates with better reaction kinetics and reduced non-specific binding in complex biological environments. biomers.net
Table 2: Strategies for Rational Design of Disulfo-ICG-DBCO Constructs
| Component to Modify | Modification Strategy | Desired Outcome |
| ICG Dye | Add electron-withdrawing groups to indole rings. | Increased photostability. |
| Rigidify the polymethine chain. | Increased fluorescence quantum yield; reduced photo-isomerization. rsc.org | |
| Linker | Incorporate PEG chains. | Enhanced aqueous solubility and biocompatibility. nih.gov |
| Vary linker length and rigidity. | Optimized spacing and accessibility of functional groups. | |
| DBCO Moiety | Develop smaller or more hydrophilic strained alkynes. | Improved reaction kinetics; reduced non-specific binding. nih.govbiomers.net |
Conclusion
Summary of Disulfo-ICG-DBCO (Disodium)'s Significance in Academic Research
Disulfo-ICG-DBCO (disodium) has established itself as a cornerstone probe in academic research due to its unique convergence of three critical molecular features: enhanced physicochemical properties, bioorthogonal reactivity, and near-infrared (NIR) fluorescence. Its significance stems directly from how these attributes synergistically overcome the limitations of its constituent parts.
Enhanced Physicochemical Properties: The parent molecule, Indocyanine Green (ICG), is notorious for its poor aqueous solubility and tendency to form non-fluorescent aggregates in biological media, which compromises its utility. The incorporation of two sulfonate groups (Disulfo-) dramatically increases hydrophilicity. This modification mitigates non-specific binding to proteins like albumin and reduces aggregation, leading to more reliable and reproducible fluorescent signals in vitro and in vivo.
Bioorthogonal Targeting via SPAAC: The integration of a Dibenzocyclooctyne (DBCO) moiety endows the probe with the ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is exceptionally specific, proceeding rapidly under physiological conditions without interfering with native biochemical processes. It enables researchers to covalently label azide-modified biomolecules—such as antibodies, peptides, or metabolic glycan tags—with high precision.
Advanced Pre-targeting Strategies: The combination of fast-clearing pharmacokinetics and bioorthogonal reactivity makes Disulfo-ICG-DBCO ideal for two-step pre-targeting imaging protocols. In this approach, an azide-functionalized targeting agent (e.g., a monoclonal antibody) is first administered and allowed to accumulate at the target site while the unbound excess clears from circulation. Subsequent administration of the small, rapidly diffusing Disulfo-ICG-DBCO probe results in its specific "clicking" to the localized azide (B81097) tags. This strategy dramatically enhances the target-to-background signal ratio, enabling clearer visualization of molecular targets than is possible with directly conjugated imaging agents.
The table below summarizes the key advantages of Disulfo-ICG-DBCO over its parent compound, ICG, for research applications.
| Feature | Standard Indocyanine Green (ICG) | Disulfo-ICG-DBCO (Disodium) |
|---|---|---|
| Aqueous Solubility | Low; prone to aggregation | High; sulfonate groups enhance water solubility |
| Non-Specific Binding | High; readily binds to plasma proteins | Significantly reduced due to increased hydrophilicity |
| Targeting Mechanism | Passive accumulation (e.g., EPR effect) or direct conjugation | Active, covalent targeting via bioorthogonal SPAAC reaction |
| Imaging Strategy | Primarily direct imaging, often with low target-to-background ratio | Enables high-contrast pre-targeting strategies |
Unresolved Challenges and Persistent Research Questions
Despite its successes, the application of Disulfo-ICG-DBCO is accompanied by unresolved challenges that form the basis of ongoing research. These questions pertain to its chemical reactivity, photophysical performance, and long-term stability.
Reaction Kinetics vs. Pharmacokinetics: A fundamental challenge in in vivo applications is the kinetic competition between the SPAAC reaction and the probe's renal or hepatobiliary clearance. If the probe is cleared from the body before it can efficiently react with its azide target, the resulting signal will be suboptimal. Research is actively focused on quantifying in vivo reaction rates and optimizing the time delay between the administration of the targeting agent and the probe to maximize labeling efficiency.
Photophysical Limitations: While sulfonation improves its properties, the core ICG fluorophore is still susceptible to photobleaching upon intense or prolonged irradiation. Furthermore, its fluorescence quantum yield is modest compared to other classes of fluorophores, such as quantum dots or certain rhodamine derivatives. A persistent research goal is the development of next-generation NIR cyanine (B1664457) dyes with superior photostability and brightness that can be incorporated into bioorthogonal probe architectures.
Metabolic Stability of the DBCO Moiety: The high ring strain that makes DBCO reactive also raises questions about its long-term metabolic stability. Potential degradation or non-specific reactions of the DBCO group in vivo, particularly with endogenous nucleophiles like thiols, could lead to off-target signal generation or a reduction in the concentration of active probe available for the intended click reaction. Rigorous studies are needed to fully characterize the metabolic fate of the DBCO moiety in complex biological systems.
Synthetic Accessibility and Purity: The multi-step synthesis of a complex, multifunctional molecule like Disulfo-ICG-DBCO presents challenges in terms of yield, cost, and purification. Ensuring high purity and batch-to-batch consistency is critical for reproducible scientific outcomes and is a non-trivial hurdle for its widespread adoption and potential scale-up.
The following table outlines these key challenges and the research questions they provoke.
| Challenge Area | Persistent Research Question | Potential Impact on Application |
|---|---|---|
| In Vivo Kinetics | Is the rate of SPAAC fast enough to outcompete systemic clearance of the probe? | Suboptimal reaction rates lead to low signal intensity and poor image contrast. |
| Photophysics | Can the quantum yield and photostability be further improved without compromising other properties? | Limited brightness and photostability restrict long-term or high-resolution imaging. |
| Chemical Stability | What is the metabolic fate of the DBCO group, and does it engage in off-target reactions? | Instability can reduce targeting efficiency and potentially create misleading background signals. |
| Synthesis & Purity | Can the probe be synthesized with high yield, purity, and cost-effectiveness for broader use? | Manufacturing complexity can hinder accessibility and reproducibility in research. |
Outlook on the Translational Potential of Bioorthogonal Probes in Preclinical Development
The principles embodied by Disulfo-ICG-DBCO provide a powerful blueprint for the future of molecular diagnostics and therapeutics. The outlook for translating bioorthogonal probes from academic curiosities to robust preclinical tools is promising, driven by several key trends.
Expansion to Theranostics: The next frontier is the development of "theranostic" probes. By replacing or supplementing the fluorophore with a therapeutic payload—such as a cytotoxic drug, a radionuclide for radiotherapy, or a photosensitizer for photodynamic therapy—the pre-targeting strategy can be used to deliver potent therapies directly to diseased tissues. This approach promises to maximize therapeutic efficacy while minimizing the systemic toxicity associated with conventional treatments.
Development of Next-Generation Bioorthogonal Chemistries: Research continues to expand the bioorthogonal toolkit beyond SPAAC. The development of new reaction pairs with even faster kinetics, greater stability, and complete cross-orthogonality will enable more complex, multiplexed experiments. This could allow for the simultaneous visualization and tracking of multiple distinct molecular targets or biological processes within a single living system.
Multimodal Imaging Platforms: Future probes will likely integrate reporters for multiple imaging modalities. For example, a single bioorthogonal probe could contain a NIR fluorophore for optical imaging, a chelator for a positron-emitting radionuclide for PET imaging (e.g., Copper-64), and a paramagnetic agent for MRI. Such multimodal probes would provide complementary anatomical and functional information, offering a more holistic view of biological processes in preclinical models.
Addressing Manufacturing and Regulatory Hurdles: The primary barrier to clinical translation is the transition from laboratory-scale synthesis to Good Manufacturing Practice (GMP) production. This requires highly controlled, scalable, and validated manufacturing processes to ensure the probe's identity, purity, and stability. Furthermore, as new chemical entities, these probes will require extensive preclinical toxicology and safety evaluations to navigate the stringent regulatory pathways leading to human clinical trials. The success of future translational efforts will depend as much on solving these logistical and regulatory challenges as on continued scientific innovation.
Q & A
Q. How can researchers assess the novelty of Disulfo-ICG-DBCO applications using patent databases and prior art searches?
- Methodological Answer :
- Search Derwent Innovation or Google Patents for keywords like "ICG-DBCO," "NIR bioorthogonal probes."
- Analyze claims for unique conjugation methods, formulations, or in vivo applications.
- Submit a novelty search request to institutions like ITSO, including keywords and innovation points .
Q. What computational tools model the pharmacokinetics of Disulfo-ICG-DBCO to predict biodistribution and clearance rates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
